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Compound of Interest

Compound Name: 2-Phenylcyclopentanol

Cat. No.: B3023607

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
Phenylcyclopentanol, a key organic compound with applications in pharmaceutical research
and development. This document details its characteristic signatures in Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational
resource for its identification, characterization, and quality control.

Data Presentation

The following sections provide a summary of the quantitative spectral data for 2-
Phenylcyclopentanol. The data is presented in structured tables for ease of comparison and
quick reference.

'H NMR Spectral Data

The 'H NMR spectrum of 2-Phenylcyclopentanol provides detailed information about the
proton environments within the molecule. The chemical shifts (&) are reported in parts per
million (ppm) relative to a standard reference, multiplicities describe the splitting pattern of each
signal, and coupling constants (J) in Hertz (Hz) quantify the interaction between neighboring
protons.
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Chemical Shift o Coupling Constant .
Multiplicity Assignment

(ppm) (3, Hz)

7.35-7.20 m - Ar-H

4.88 d 7.3 CH-OH

3.15 m - Ph-CH

2.10-1.80 m - CH2

1.80-1.50 m - CH:

1.35 s (broad) - OH

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent used and the specific stereocisomer (cis or trans).

13C NMR Spectral Data

The 3C NMR spectrum reveals the number of chemically distinct carbon atoms in 2-
Phenylcyclopentanol and their electronic environments.

Chemical Shift (ppm) Assighment
1445 Ar-C (quaternary)
128.4 Ar-CH

127.8 Ar-CH

126.4 Ar-CH

78.1 CH-OH

55.2 Ph-CH

34.5 CH2

30.1 CH:z

21.2 CH:z
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Infrared (IR) Spectroscopy Data

The IR spectrum of 2-Phenylcyclopentanol highlights the presence of its key functional
groups through characteristic absorption bands.

Wavenumber (cm—?) Functional Group Vibrational Mode
3360 (broad) O-H Stretching

3080 - 3020 C-H (aromatic) Stretching

2960 - 2870 C-H (aliphatic) Stretching

1600, 1495 C=C (aromaitic) Stretching

1450 C-H (aliphatic) Bending

1060 C-0 Stretching

750, 700 C-H (aromatic) Out-of-plane Bending

Mass Spectrometry (MS) Data

Mass spectrometry of 2-Phenylcyclopentanol provides information about its molecular weight
and fragmentation pattern under electron ionization.

Mass-to-Charge Ratio

(mi2) Relative Abundance (%) Proposed Fragment
162 45 [M]* (Molecular lon)
144 30 [M - H20]*

117 100 [M - C2HsOJ*

104 85 [CeHs]*

91 70 [C7H7]* (Tropylium ion)
77 40 [CeHs]* (Phenyl cation)

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 5-10 mg sample of 2-Phenylcyclopentanol is dissolved in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (0O ppm).

 Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of
300 MHz or higher for *H NMR and 75 MHz or higher for 13C NMR.

e 1H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key
parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5
seconds.

e 13C NMR Acquisition: A proton-decoupled spectrum is typically acquired to simplify the
spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used.
Due to the lower natural abundance of 13C, a larger number of scans (hundreds to
thousands) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: A drop of liquid 2-Phenylcyclopentanol is placed between two salt plates
(e.g., NaCl or KBr) to form a thin film.

o Solid Film: If the sample is a solid at room temperature, it can be dissolved in a volatile
solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate. The
solvent is allowed to evaporate, leaving a thin film of the compound.

o KBr Pellet: A small amount of the solid sample (1-2 mg) is ground with anhydrous
potassium bromide (KBr, ~100 mg), and the mixture is pressed into a thin, transparent
pellet using a hydraulic press.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded first. The sample is then placed in the instrument, and the spectrum is recorded,
typically over a range of 4000 to 400 cm~1. Multiple scans are averaged to improve the
signal quality.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
gas chromatograph (GC-MS) for volatile compounds like 2-Phenylcyclopentanol. This
allows for separation from any impurities prior to mass analysis.

lonization: Electron lonization (El) is a common method used. The sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and
fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound like 2-Phenylcyclopentanol.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is

for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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